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Compound of Interest

Compound Name: TIQ-15

Cat. No.: B15611350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and

biological characterization of TIQ-15, a potent and selective allosteric antagonist of the CXCR4

receptor. The information presented herein is intended to serve as a valuable resource for

researchers and drug development professionals working in the fields of HIV therapeutics,

cancer biology, and immunology.

Introduction
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a

crucial role in a variety of physiological and pathological processes. Its endogenous ligand,

stromal cell-derived factor-1α (SDF-1α, also known as CXCL12), mediates cell migration and

homing, which are essential for hematopoiesis, immune responses, and tissue repair. However,

the CXCR4/SDF-1α signaling axis is also implicated in the pathogenesis of numerous

diseases, including HIV-1 infection, cancer metastasis, and inflammatory disorders.

In the context of HIV-1, CXCR4 is one of the two major co-receptors, along with CCR5, that the

virus uses to enter and infect CD4+ T cells. The emergence of CXCR4-tropic (X4-tropic) HIV-1

strains is associated with a more rapid progression to AIDS.[1] While the CCR5 antagonist

Maraviroc is clinically approved for the treatment of HIV-1, there is a pressing need for effective

CXCR4 antagonists to combat X4-tropic and dual-tropic viral strains.[1][2]
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TIQ-15 emerged from a focused drug discovery effort to identify novel, potent, and drug-like

CXCR4 antagonists.[3] This tetrahydroisoquinoline-based compound has demonstrated

significant promise as a therapeutic candidate due to its potent anti-HIV activity and favorable

preclinical profile.

Discovery and Synthesis
The discovery of TIQ-15 was the result of a de novo hit-to-lead optimization program aimed at

identifying replacements for earlier benzimidazole-based CXCR4 antagonists.[3] This effort led

to the identification of a novel series of 1,2,3,4-tetrahydroisoquinoline (TIQ) analogues.[3]

Structure-activity relationship (SAR) studies revealed that the stereochemistry at the C1

position of the TIQ ring was critical for activity, with the (R)-configuration being significantly

more potent.[3] TIQ-15, with the (R)-stereoisomer, was identified as a lead candidate with a

promising in vitro profile.[3]

The synthesis of TIQ-15 and its analogues generally proceeds through a multi-step sequence

starting from a suitable tetrahydroisoquinoline precursor. A general synthetic scheme is outlined

below.[3]
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General Synthesis of TIQ-15 Analogues
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General synthetic route to TIQ-15 analogues.
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Biological Activity and Quantitative Data
TIQ-15 is a potent antagonist of the CXCR4 receptor. Its biological activity has been

characterized in a variety of in vitro assays, demonstrating its ability to inhibit CXCR4-mediated

signaling and function.

CXCR4 Antagonist Activity
TIQ-15 effectively blocks the interaction of SDF-1α with CXCR4 and inhibits downstream

signaling pathways. This has been quantified in several functional assays.

Assay Type Cell Line Parameter TIQ-15 IC₅₀ Reference

Calcium Flux Chem-1

Inhibition of SDF-

1α-induced Ca²⁺

mobilization

5-10 nM [1]

Calcium Flux -

Inhibition of

CXCL12-

mediated Ca²⁺

flux

6 nM [4]

¹²⁵I-SDF-1α

Binding
-

Displacement of

radiolabeled

SDF-1α

112 nM [1][3]

β-Arrestin

Recruitment
-

Inhibition of β-

arrestin

recruitment

19 nM [1]

cAMP Production CXCR4-Glo

Inhibition of SDF-

1α-mediated

cAMP production

41 nM [1]

Chemotaxis
Resting CD4+ T

cells

Inhibition of SDF-

1α-mediated cell

migration

176 nM [1]

Anti-HIV Activity
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A primary therapeutic application for TIQ-15 is the inhibition of HIV-1 entry into host cells. It

exhibits potent activity against X4-tropic HIV-1 strains.

Assay Type Cell Line Virus Strain Parameter TIQ-15 IC₅₀ Reference

HIV-1 Entry

Inhibition

Rev-CEM-

GFP-Luc
HIV-1 (NL4-3)

Inhibition of

viral entry
13 nM [1][2]

HIV-1

Replication
PBMCs

X4-tropic

clinical

isolates

Inhibition of

viral

replication

Potent [1]

HIV-1

Replication
PBMCs

Dual-tropic

clinical

isolates

Inhibition of

viral

replication

Potent [1]

HIV-1

Replication
PBMCs

R5-tropic

clinical

isolates

Inhibition of

viral

replication

Moderate [1]

TIQ-15 also demonstrates synergistic activity when co-administered with the CCR5 antagonist

Maraviroc against CCR5-tropic viruses.[1]

Off-Target Activity and Cytotoxicity
Preclinical evaluation of TIQ-15 has included assessments of its potential for off-target effects

and cytotoxicity.

Assay Type Parameter TIQ-15 Result Reference

CYP450 Inhibition CYP2D6 IC₅₀ 0.32 µM [4]

Cytotoxicity
Rev-CEM-GFP-Luc

cells
Non-toxic up to 50 µM [5]

Mechanism of Action
TIQ-15 functions as an allosteric antagonist of the CXCR4 receptor.[1][2] This means it binds to

a site on the receptor that is distinct from the binding site of the endogenous ligand, SDF-1α.
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This allosteric binding induces a conformational change in the receptor that prevents SDF-1α

from binding and initiating downstream signaling.

The proposed mechanism of action involves several key steps:

Allosteric Binding: TIQ-15 binds to a novel allosteric site on the CXCR4 receptor.[1][2]

Inhibition of SDF-1α Signaling: This binding event blocks SDF-1α-mediated signaling through

the Gαi pathway, leading to the inhibition of cAMP production and cofilin activation.[1][5]

Receptor Internalization: TIQ-15 induces the internalization of the CXCR4 receptor,

effectively reducing the number of receptors available on the cell surface for HIV-1 entry.[1]

[2] This occurs without affecting the levels of the CD4 receptor.[1][2]

Inhibition of HIV-1 Entry: By blocking the CXCR4 co-receptor, TIQ-15 prevents the entry of

X4-tropic HIV-1 into CD4+ T cells.[1][2]

The signaling pathway affected by TIQ-15 is depicted in the following diagram:
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SDF-1α/CXCR4 Signaling and Inhibition by TIQ-15
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TIQ-15 inhibits SDF-1α/CXCR4 signaling.
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Experimental Protocols
This section provides an overview of the key experimental methodologies used in the

characterization of TIQ-15.

HIV-1 Infection and Inhibition Assay
The anti-HIV activity of TIQ-15 is typically quantified using reporter cell lines.
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HIV-1 Inhibition Assay Workflow
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Workflow for HIV-1 inhibition assay.
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Detailed Protocol:

Cell Preparation: Rev-CEM-GFP-Luc reporter cells are cultured under standard conditions.

[1]

Compound Pre-treatment: Cells are pre-treated with serial dilutions of TIQ-15 or a DMSO

control for 1 hour at 37°C.[1][6]

Viral Infection: A known amount of HIV-1 (NL4-3) is added to the cells, and the infection is

allowed to proceed for 2 hours.[1][6]

Wash and Culture: The cells are washed to remove free virus and the compound, then

cultured in fresh media for 48-72 hours.[1][6]

Data Analysis: The percentage of GFP-positive cells, indicating viral infection, is quantified

by flow cytometry.[1][6] The IC₅₀ value is calculated from the dose-response curve.

Chemotaxis Assay
The ability of TIQ-15 to inhibit SDF-1α-induced cell migration is assessed using a trans-well

assay.

Detailed Protocol:

Cell Preparation: Resting CD4+ T cells are purified from peripheral blood.[1]

Compound Pre-treatment: Cells are pre-treated with various concentrations of TIQ-15 or a

DMSO control for 1 hour at 37°C.[1][6]

Trans-well Migration: The pre-treated cells are placed in the upper chamber of a trans-well

plate, and SDF-1α (50 nM) is added to the lower chamber as a chemoattractant.[1][6]

Incubation: The plate is incubated to allow for cell migration towards the SDF-1α gradient.

Quantification: The number of cells that have migrated to the lower chamber is quantified,

and the results are expressed as the relative percentage of migrating cells.[1][6]

Cofilin Activation Assay
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The effect of TIQ-15 on SDF-1α-mediated cofilin activation is determined by intracellular

staining and flow cytometry.

Detailed Protocol:

Cell Preparation: Resting CD4+ T cells are prepared as described above.[1]

Compound Pre-treatment: Cells are treated with TIQ-15 (e.g., 10 µM) or a DMSO control for

1 hour at 37°C.[1][6]

SDF-1α Stimulation: The cells are then stimulated with SDF-1α (50 ng/ml).[1][6]

Fixation and Staining: The cells are fixed, permeabilized, and stained with an antibody

specific for phosphorylated cofilin (p-cofilin).[1][6]

Flow Cytometry Analysis: The level of p-cofilin is quantified by flow cytometry.[1][6]

Conclusion
TIQ-15 is a potent and selective allosteric antagonist of the CXCR4 receptor with significant

potential as a therapeutic agent, particularly for the treatment of HIV-1 infection. Its discovery

and detailed characterization have provided a valuable chemical probe for studying CXCR4

biology and a promising lead compound for further drug development. The data and protocols

presented in this guide offer a comprehensive resource for researchers interested in advancing

the understanding and application of TIQ-15 and related molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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